molecular formula C10H12Br2ClNO B12791355 4,7-Methano-1H-indene, 1,2-dibromo-5-chlorooctahydro-6-nitroso- CAS No. 7466-07-1

4,7-Methano-1H-indene, 1,2-dibromo-5-chlorooctahydro-6-nitroso-

Cat. No.: B12791355
CAS No.: 7466-07-1
M. Wt: 357.47 g/mol
InChI Key: RTOAGUKGFNBCKI-UHFFFAOYSA-N
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Description

4,7-Methano-1H-indene, 1,2-dibromo-5-chlorooctahydro-6-nitroso- is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Methano-1H-indene, 1,2-dibromo-5-chlorooctahydro-6-nitroso- typically involves multiple steps, starting from simpler organic molecules. The process often includes halogenation, nitration, and cyclization reactions. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial to achieving the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4,7-Methano-1H-indene, 1,2-dibromo-5-chlorooctahydro-6-nitroso- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Nucleophiles: Sodium hydroxide (NaOH), ammonia (NH₃)

Major Products

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4,7-Methano-1H-indene, 1,2-dibromo-5-chlorooctahydro-6-nitroso- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,7-Methano-1H-indene, 1,2-dibromo-5-chlorooctahydro-6-nitroso- involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to various biological effects. The compound’s halogen atoms may also participate in halogen bonding, influencing its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    4,7-Methano-1H-indene, octahydro-: A simpler derivative without halogen or nitroso groups.

    Dicyclopentadiene: Another methanoindene derivative with different substituents.

    1,4-Methano-1H-indene, octahydro-4-methyl-8-methylene-7-(1-methylethyl)-: A structurally related compound with additional methyl and methylene groups.

Uniqueness

4,7-Methano-1H-indene, 1,2-dibromo-5-chlorooctahydro-6-nitroso- is unique due to its combination of halogen and nitroso substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

7466-07-1

Molecular Formula

C10H12Br2ClNO

Molecular Weight

357.47 g/mol

IUPAC Name

3,4-dibromo-8-chloro-9-nitrosotricyclo[5.2.1.02,6]decane

InChI

InChI=1S/C10H12Br2ClNO/c11-6-2-3-4-1-5(7(3)8(6)12)10(14-15)9(4)13/h3-10H,1-2H2

InChI Key

RTOAGUKGFNBCKI-UHFFFAOYSA-N

Canonical SMILES

C1C2C3CC(C(C3C1C(C2Cl)N=O)Br)Br

Origin of Product

United States

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